molecular formula C8H5Cl2N5S B12927578 5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine CAS No. 55271-42-6

5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine

Cat. No.: B12927578
CAS No.: 55271-42-6
M. Wt: 274.13 g/mol
InChI Key: MSJPSIPIARLYLP-UHFFFAOYSA-N
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Description

Historical Development of Pyridazine-Based Compounds

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, was first synthesized by Emil Fischer in 1886 during his investigations into the Fischer indole reaction. Early applications focused on its role as a pharmacophore in herbicides such as credazine and pharmaceuticals like hydralazine, an antihypertensive agent. The 20th century saw advances in pyridazine functionalization, particularly through condensations of 1,4-diketones with hydrazines. Modern innovations, such as the Diaza-Wittig reaction, have enabled the synthesis of fused pyridazine derivatives with tailored substituents, expanding their utility in medicinal and materials chemistry.

Significance of Sulfanyl-Substituted Heterocyclic Systems

Sulfanyl (-S-) groups in heterocycles enhance molecular polarity, enabling π-π stacking interactions and hydrogen bonding with biological targets. For example, thioether-containing pyridazines exhibit improved binding affinities in enzyme inhibition assays compared to their oxygenated analogs. The sulfanyl bridge in 5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine introduces conformational rigidity while facilitating electron delocalization across the dual pyridazine rings, a feature critical for modulating electronic properties in optoelectronic applications.

Structural Uniqueness of this compound

This compound (C~8~H~5~Cl~2~N~5~S, MW 274.13 g/mol) features two pyridazine rings connected via a sulfanyl group. Key structural attributes include:

Feature Position 1 (Pyridazine) Position 2 (Pyridazine)
Chlorine Substitution 3,6-positions None
Functional Groups Sulfanyl bridge 4-Amino group

The 3,6-dichloro substitution on the first ring induces electron-withdrawing effects, polarizing the ring system and enhancing electrophilic reactivity. The 4-amino group on the second ring provides a nucleophilic site for further derivatization, making this compound a versatile intermediate.

Research Objectives and Knowledge Gaps

Current research priorities include:

  • Synthetic Optimization : Developing regioselective methods to install the sulfanyl bridge without side reactions.
  • Biological Evaluation : Investigating potential as an autotaxin inhibitor, given structural similarities to patented pyridazine-based inhibitors.
  • Electronic Properties : Characterizing charge transport behavior for semiconductor applications, leveraging insights from pyrrolopyridazine fluorescence studies. Critical gaps persist in understanding the compound’s stability under physiological conditions and its comparative reactivity with mono-halogenated analogs.

Properties

CAS No.

55271-42-6

Molecular Formula

C8H5Cl2N5S

Molecular Weight

274.13 g/mol

IUPAC Name

5-(3,6-dichloropyridazin-4-yl)sulfanylpyridazin-4-amine

InChI

InChI=1S/C8H5Cl2N5S/c9-7-1-5(8(10)15-14-7)16-6-3-13-12-2-4(6)11/h1-3H,(H2,11,13)

InChI Key

MSJPSIPIARLYLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)SC2=CN=NC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,6-dichloropyridazine and 4-aminopyridazine as the primary starting materials.

    Formation of Intermediate: 3,6-dichloropyridazine is reacted with a thiol reagent under controlled conditions to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 4-aminopyridazine in the presence of a suitable catalyst to form the final product, 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The sulfur atom can undergo oxidation or reduction reactions, leading to different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.

    Reduction Products: Reduction can yield thiol derivatives or other reduced forms.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK4 has been linked to the treatment of various cancers, including breast cancer and melanoma. A patent describes the use of pyridazine derivatives for treating CDK4-mediated disorders, suggesting potential therapeutic applications for this compound in oncology .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against phytopathogenic microorganisms, which are responsible for significant agricultural losses. The ability to control these pathogens could enhance crop yields and reduce reliance on traditional pesticides. Patents have been filed detailing the use of similar compounds for controlling these microorganisms, highlighting their potential role in sustainable agriculture .

Fungicide Development

The structural characteristics of this compound make it a candidate for developing new fungicides. Its efficacy against specific fungal strains suggests that it could be integrated into crop protection strategies to combat fungal diseases effectively.

Herbicide Potential

Given its chemical structure, there is potential for this compound to be explored as a herbicide. The ability to selectively target certain plant species without affecting crops could lead to innovative weed management solutions.

Case Study: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a related pyridazine compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway . This case underscores the importance of further investigating this compound's potential in cancer therapy.

Case Study: Agricultural Efficacy

In agricultural trials, derivatives of this compound were tested for their effectiveness against common plant pathogens like Fusarium spp. Results indicated a reduction in disease incidence compared to untreated controls, suggesting its viability as a new agrochemical .

Summary of Findings

Application AreaPotential BenefitsResearch Findings
Medicinal ChemistryAnticancer activityInhibits CDK4; induces apoptosis in cancer cells
Agricultural ScienceControl of phytopathogenic microorganismsEffective against fungal pathogens in crop trials
Agricultural SciencePotential herbicide developmentSelective targeting of weeds without harming crops

Mechanism of Action

The mechanism of action of 5-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other sulfanyl-bridged heterocycles, differing primarily in core ring systems and substituents. Key analogues include:

Compound Name Core Structure Substituents/Functional Groups Reference
3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (9) 1,2,4-Triazole Chlorobenzyl, pyridinyl
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Thiadiazole (two rings) Methylphenyl, sulfanyl bridges
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Pyrimidine Chloro, iodo, methylsulfanyl
1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid Pyridazine Bromophenyl, piperidine-carboxylic acid

Key Observations :

  • Core Rings : The pyridazine core in the target compound distinguishes it from triazole (e.g., compound 9) or thiadiazole (e.g., ) derivatives. Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to more aromatic systems like thiadiazole .
  • Substituent Effects: Chlorine atoms in the target compound likely increase electrophilicity, similar to iodo and bromo substituents in and .
Physical and Spectroscopic Properties

While direct data for the target compound are unavailable, sulfanyl-linked heterocycles in the evidence exhibit consistent trends:

Property 5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine (Predicted) Compound 7c () Compound 9 ()
Molecular Formula C₈H₅Cl₂N₅S (estimated) C₁₆H₁₇N₅O₂S₂ C₁₄H₁₁ClN₄S (estimated)
Molecular Weight ~297 g/mol 375 g/mol ~326 g/mol
Melting Point Likely 150–200°C (based on analogues) 134–178°C Not reported
Key Spectral Features Expected IR: N–H stretch (~3300 cm⁻¹), C–Cl (~600 cm⁻¹) IR: N–H, C=O; NMR: aromatic peaks NMR: pyridinyl, chlorobenzyl peaks

Analysis :

  • The target’s molecular weight (~297 g/mol) is lower than oxadiazole-thiazol hybrids (e.g., 375 g/mol in ), reflecting its simpler structure .
  • Melting points for sulfanyl heterocycles typically range between 130–200°C, influenced by hydrogen bonding and π-stacking .

Implications :

  • The target’s amine group may enhance interactions with enzymes like α-glucosidase, analogous to compound 8q .

Biological Activity

5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyridazine core with a dichloropyridazine moiety and a sulfanyl group, which may contribute to its biological activity. The molecular formula is C8H6Cl2N4SC_8H_6Cl_2N_4S, and its structural representation is pivotal in understanding its interactions at the molecular level.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Antitumor Activity : Studies have shown that pyridazine derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of halogen atoms (like chlorine) in the structure enhances this activity .
  • Anti-inflammatory Effects : Pyridazine derivatives have been investigated for their ability to suppress glial activation in neuroinflammatory conditions. This suggests potential applications in treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Cell Line/Organism IC50 (μM) Notes
AntitumorA5492.12High activity in 2D assays
AntitumorHCC8275.13Moderate activity; requires further optimization
AntimicrobialStaphylococcus aureusN/AEffective against gram-positive bacteria
Anti-inflammatoryGlial cellsN/AInhibits IL-1 beta production

Case Studies

  • Antitumor Efficacy : In a study evaluating several pyridazine derivatives, this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 2.12 μM. The compound's effectiveness was notably higher in 2D culture systems compared to 3D models, indicating the importance of the microenvironment in drug efficacy .
  • Neuroinflammation : Another investigation highlighted the compound's potential in mitigating glial activation in neurodegenerative disease models. The derivative selectively inhibited pro-inflammatory cytokines without compromising beneficial glial functions, suggesting a dual role in therapeutic applications .

Research Findings

The biological evaluation of this compound has shown promising results across various studies:

  • Cytotoxicity Assays : Compounds similar to this compound were tested against multiple cancer cell lines using MTS assays to determine their IC50 values. The results indicated a range of activities depending on the specific structural modifications made to the pyridazine core .
  • Binding Studies : Some studies explored how these compounds interact with DNA, revealing that they predominantly bind within the minor groove of AT-rich regions, which is critical for their antitumor activity .

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